2-Fluoro-5-(methylsulphonyl)benzyl bromide
Description
Strategic Importance of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates
Benzyl halides, a class of organic compounds featuring a halogen attached to a benzyl group, are of paramount importance in modern organic synthesis. wisdomlib.org Their utility stems from the benzylic position, which readily participates in a variety of chemical transformations. khanacademy.org These compounds, including benzyl chloride and benzyl bromide, are frequently employed as reagents in the synthesis of pharmaceuticals and other complex organic molecules. wisdomlib.org
One of the most significant applications of benzyl halides is their role as alkylating agents. mt.com The carbon-halogen bond in benzyl halides is susceptible to cleavage, allowing the benzylic moiety to be introduced into a wide range of nucleophilic substrates. This process, known as benzylation, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. organic-chemistry.orgrsc.org For instance, they are used in Friedel-Crafts alkylation reactions to append a benzyl group to an aromatic ring. mt.comresearchgate.net The reactivity of the benzylic position makes these halides ideal precursors for generating benzyl radicals, which are valuable intermediates in various synthetic methodologies, including Giese coupling reactions with electron-deficient alkenes. nih.gov The versatility of benzyl halides is further demonstrated by their use in cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to form internal alkynes. organic-chemistry.org
The following table summarizes key reactions involving benzyl halides:
| Reaction Type | Description | Reference |
| Nucleophilic Substitution | The halide is displaced by a nucleophile (e.g., hydroxides, alkoxides, amines) to form a new bond at the benzylic carbon. | khanacademy.org |
| Friedel-Crafts Alkylation | An aromatic ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst. | mt.comresearchgate.net |
| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Sonogashira, Suzuki) where the benzyl halide couples with another organic molecule. | mt.comorganic-chemistry.org |
| Radical Reactions | Generation of benzyl radicals for subsequent addition reactions. | nih.gov |
Impact of Fluorine Substitution on Aromatic Systems in Organic Chemistry
The introduction of fluorine atoms into aromatic rings has a profound effect on the molecule's properties and reactivity. numberanalytics.com Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of an aromatic system. tandfonline.com This high electronegativity leads to a strong inductive (-I) effect, withdrawing electron density from the ring. numberanalytics.comresearchgate.net This electron withdrawal generally decreases the ring's reactivity towards electrophilic aromatic substitution. numberanalytics.com
Conversely, fluorine substitution can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly when multiple fluorine atoms are present. numberanalytics.comresearchgate.net The effect of a fluorine substituent on SNAr can vary depending on its position relative to the reaction center, with an ortho-fluorine having a variable activating influence, a meta-fluorine being activating, and a para-fluorine being slightly deactivating. researchgate.net
Beyond reactivity, fluorine substitution impacts several physicochemical properties:
Metabolic Stability: The carbon-fluorine bond is significantly stronger (approximately 116 kcal/mol) than a carbon-hydrogen bond (approximately 99 kcal/mol), which can lead to increased metabolic stability in drug molecules by blocking sites of oxidative metabolism. tandfonline.com
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nih.gov
Conformation and Binding: While fluorine is larger than hydrogen, it is often considered a hydrogen mimic that can occupy similar space in a receptor or enzyme active site. tandfonline.com Its unique electronic properties can, however, lead to altered binding affinities. tandfonline.com
Physical Properties: Fluorinated aromatic compounds often exhibit higher boiling points compared to their non-fluorinated analogs due to increased intermolecular forces. numberanalytics.com
The table below highlights the key effects of fluorine substitution on aromatic systems:
| Property | Impact of Fluorine Substitution | Reference |
| Electronic Effect | Strong electron withdrawal (negative inductive effect). | numberanalytics.comresearchgate.net |
| Reactivity | Decreased reactivity towards electrophilic substitution; increased reactivity towards nucleophilic substitution. | numberanalytics.comresearchgate.net |
| Bond Strength | Increased C-F bond energy compared to C-H, leading to greater metabolic stability. | tandfonline.com |
| Physicochemical Properties | Can modulate pKa, lipophilicity, and binding affinity. | tandfonline.comnih.gov |
Significance of Sulfonyl Moieties in Modulating Molecular Reactivity and Architecture
The sulfonyl group (R-S(O)₂-R') is a powerful functional group in organic chemistry, prized for its strong electron-withdrawing nature and its ability to influence a molecule's properties and reactivity. fiveable.mewikipedia.org This electron-withdrawing capacity stabilizes adjacent negative charges, making the protons on the α-carbon acidic and allowing for the formation of α-sulfonyl carbanions. These carbanions are useful nucleophiles in a variety of carbon-carbon bond-forming reactions. wikipedia.org
Sulfonyl groups play a crucial role in medicinal chemistry. nih.gov Their inclusion in a molecule can modulate solubility and acid-base properties. researchgate.net The sulfonyl group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a drug molecule to its target protein. researchgate.net Furthermore, due to their metabolic stability, sulfonyl groups can be incorporated into drug candidates to block metabolically labile sites and improve pharmacokinetic profiles. researchgate.netresearchgate.net
In synthetic chemistry, sulfonyl groups are also employed as protecting groups for amines and phenols. chem-station.com By converting an amine to a sulfonamide, its nucleophilicity and basicity are reduced, protecting it from unwanted reactions. chem-station.com While the sulfonyl group is stable under many conditions, it can be removed when no longer needed, although this often requires reductive conditions. wikipedia.orgchem-station.com
Key attributes of the sulfonyl group are summarized below:
| Feature | Description | Reference |
| Electronic Nature | Strong electron-withdrawing group. | wikipedia.orgfiveable.me |
| Reactivity Modulation | Stabilizes adjacent carbanions; can act as a leaving group in certain reactions. | fiveable.mewikipedia.org |
| Medicinal Chemistry | Modulates solubility, acts as a hydrogen bond acceptor, and enhances metabolic stability. | nih.govresearchgate.net |
| Protecting Group | Used to protect amines and phenols due to its stability and ability to reduce nucleophilicity. | chem-station.com |
Overview of 2-Fluoro-5-(methylsulphonyl)benzyl bromide as a Key Building Block for Advanced Molecular Constructs
This compound is a trifunctional aromatic compound featuring a bromine atom at the benzylic position, a fluorine atom at the 2-position of the benzene (B151609) ring, and a methylsulfonyl group at the 5-position. Its chemical structure combines the key features discussed in the preceding sections, making it a highly versatile and valuable building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries.
The presence of the benzyl bromide moiety provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the attachment of this substituted aromatic scaffold to a larger molecular framework. khanacademy.orgorganic-chemistry.org The fluorine atom and the methylsulfonyl group work in concert to modulate the electronic properties of the aromatic ring. Both are electron-withdrawing groups, which influences the reactivity of the ring and the benzylic position. numberanalytics.comwikipedia.org The fluorine atom can enhance metabolic stability and membrane permeability, while the sulfonyl group can participate in hydrogen bonding and improve the pharmacokinetic profile of a final compound. tandfonline.comnih.govresearchgate.net
The specific arrangement of these functional groups—the ortho-fluoro and meta-sulfonyl relative to the benzyl bromide—creates a unique electronic and steric environment that can be exploited for regioselective synthesis. This makes this compound an important intermediate for creating molecules with precisely defined three-dimensional structures and biological activities.
Chemical Identity of this compound:
| Identifier | Value |
| CAS Number | 1450609-74-1 synquestlabs.com |
| Molecular Formula | C₈H₈BrFO₂S synquestlabs.com |
| Molecular Weight | 267.11 g/mol synquestlabs.com |
Historical Context and Evolution of Synthetic Approaches to Analogous Fluorinated and Sulfonyl-Substituted Benzyl Systems
The synthesis of functionalized aromatic compounds has a rich history, with methods for introducing fluorine and sulfonyl groups evolving significantly over time. Early methods for aromatic fluorination included the Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another foundational method is the halogen exchange (HALEX) reaction, where a chloro- or bromo-aromatic is converted to a fluoroaromatic using a fluoride (B91410) salt like potassium fluoride, a process first reported for fluoroarenes in 1936. nih.gov More recently, a plethora of N-F fluorinating agents, such as Selectfluor, have been developed, offering milder and more selective methods for direct fluorination. researchgate.netbeilstein-journals.orgorganic-chemistry.org
The introduction of sulfonyl groups into aromatic rings has traditionally been achieved through electrophilic aromatic substitution reactions like sulfonation with sulfuric acid or chlorosulfonation with chlorosulfuric acid. fiveable.meacs.org These methods, however, can suffer from a lack of regioselectivity and harsh reaction conditions. acs.org Modern approaches often involve the coupling of pre-functionalized arenes (e.g., aryl halides or boronic acids) with a sulfur dioxide source or surrogate, providing greater control and functional group tolerance. acs.org The synthesis of sulfonamides, a key subclass of sulfonyl-containing compounds, is commonly achieved by reacting a sulfonyl chloride with an amine. nih.gov
The synthesis of benzyl halides themselves has also seen significant development. While free-radical bromination of toluenes using N-bromosuccinimide (NBS) is a classic method, contemporary research has focused on developing more efficient and greener protocols. khanacademy.orgresearchgate.net The combination of these evolving synthetic strategies for fluorination, sulfonylation, and benzylation has enabled the efficient and targeted synthesis of complex molecules like this compound.
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChI Key |
HIXNPGRPQATGET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 5 Methylsulphonyl Benzyl Bromide and Its Structural Analogs
Direct and Indirect Strategies for Benzylic Bromination
The introduction of a bromine atom at the benzylic position—the carbon atom directly attached to the aromatic ring—is a critical transformation. This functionalization provides a reactive handle for subsequent nucleophilic substitution reactions. Both direct radical-based methods and indirect routes starting from other functional groups are employed.
Radical Bromination Techniques for Selective Benzyl (B1604629) Bromide Formation
Free-radical halogenation is a powerful method for selectively functionalizing the benzylic position of toluene and its derivatives. acs.orgsci-hub.se This high regioselectivity is attributed to the resonance stabilization of the intermediate benzylic radical, making the benzylic C-H bonds significantly weaker than other alkyl C-H bonds. jove.comjove.commasterorganicchemistry.com
The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). jove.comjove.comchemistrysteps.com The reaction, often called the Wohl-Ziegler reaction, is typically initiated by light (photochemical induction) or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). sci-hub.seresearchgate.netscientificupdate.com The role of NBS is to provide a low, constant concentration of molecular bromine (Br₂), which is the active chain carrier. sci-hub.semasterorganicchemistry.com This low concentration is crucial for minimizing side reactions, such as electrophilic addition to any double bonds or bromination of the aromatic ring itself. masterorganicchemistry.com
The mechanism proceeds via a radical chain reaction:
Initiation: The radical initiator decomposes under heat or light to form initial radicals. These radicals then react with NBS or trace HBr to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the substituted toluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). oregonstate.edu The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the benzyl bromide product and a new bromine radical, which continues the chain. oregonstate.edu
Termination: The reaction ceases when two radicals combine.
For substrates with multiple alkyl side chains, bromination occurs almost exclusively at the benzylic position. jove.comjove.com For instance, the bromination of ethylbenzene with NBS yields 1-bromo-1-phenylethane as the sole product. jove.comjove.com This selectivity makes radical bromination a highly predictable and reliable synthetic tool. A patent describing the synthesis of 2-fluoro-4-bromobenzyl bromide, a close analog of the target compound, specifies an "optical bromination" step on 2-fluoro-4-bromotoluene, highlighting the industrial applicability of this method. google.com
Table 1: Examples of Radical Benzylic Bromination Conditions
| Substrate | Reagent(s) | Initiator/Conditions | Solvent | Product | Reference(s) |
| Toluene | NBS | Peroxide | - | Benzyl bromide | jove.comjove.com |
| p-Toluic acid | NBS | Benzoyl peroxide | Carbon tetrachloride | α-Bromo-p-toluic acid | sci-hub.se |
| 2-Fluoro-3-nitrotoluene | NBS | Benzoyl peroxide | Acetic acid | 2-Fluoro-3-nitrobenzyl bromide | scientificupdate.com |
| 2-Nitro-6-trifluoromethyltoluene | Elemental Bromine | High Temperature (>150°C) | Neat | 2-Nitro-6-trifluoromethylbenzyl bromide | google.com |
| 2-Fluoro-4-bromotoluene | Bromine | UV light (>3000 Å), 160°C | Neat | 2-Fluoro-4-bromobenzyl bromide | google.com |
Nucleophilic Displacement Routes to Benzylic Bromides from Alcohols or Other Precursors
An alternative to direct bromination of the methyl group is the conversion of a pre-existing functional group at the benzylic position, most commonly a hydroxyl group (-OH). Benzylic alcohols can be converted into benzyl bromides through nucleophilic substitution reactions. Because the hydroxyl group is a poor leaving group, it must first be protonated by a strong acid to form a good leaving group, water (H₂O). libretexts.org
The subsequent substitution can proceed through either an Sₙ1 or Sₙ2 mechanism. ucalgary.ca
Sₙ1 Mechanism: Tertiary and secondary benzylic alcohols often react via an Sₙ1 pathway. After protonation, the water molecule departs, forming a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by a bromide ion (from a source like HBr). libretexts.org
Sₙ2 Mechanism: Primary benzylic alcohols typically react via an Sₙ2 pathway, where a bromide ion directly attacks the carbon atom bearing the protonated hydroxyl group, displacing the water molecule in a single concerted step. ucalgary.ca
Common reagents for this transformation include hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and thionyl bromide (SOBr₂). Another approach involves using a mixture of a sodium halide (e.g., NaBr) and a strong acid like sulfuric acid. libretexts.org Additionally, reagent systems such as pivaloyl chloride in dimethylformamide (DMF) can be used for the smooth conversion of benzylic alcohols into the corresponding halides. unco.edu
Regioselectivity and Chemoselectivity Considerations in Benzylic Halogenation
Achieving high selectivity is paramount in benzylic halogenation to avoid the formation of undesired byproducts.
Regioselectivity refers to the specific location of the bromination. As discussed, radical bromination is highly regioselective for the benzylic position over other aliphatic C-H bonds due to the stability of the benzylic radical intermediate. jove.comchemistrysteps.com
Chemoselectivity involves the preferential reaction of one functional group over another. Key considerations include:
Benzylic vs. Aromatic Bromination: A common challenge is preventing the electrophilic bromination of the aromatic ring itself. The use of NBS under radical conditions is the standard method to ensure benzylic bromination occurs preferentially. chemistrysteps.comgla.ac.uk In contrast, using Br₂ with a Lewis acid catalyst would favor bromination of the aromatic ring. Some substrates, particularly those with electron-donating groups, can be susceptible to ring bromination even with NBS if conditions are not carefully controlled. gla.ac.uk
Mono- vs. Poly-bromination: Over-bromination, leading to the formation of dibromo- or tribromomethyl species, is a significant issue. scientificupdate.com The product, benzyl bromide, is often more reactive towards further radical bromination than the starting toluene derivative. Controlling the stoichiometry of the brominating agent is critical. A detailed study on the synthesis of 2-fluoro-3-nitrobenzyl bromide found that continuous addition of an NBS slurry helped to minimize the formation of the dibromide impurity by maintaining a low concentration of Br₂ in the reaction mixture. scientificupdate.com The purity of the NBS reagent itself can also impact the product distribution, as lots with higher levels of Br₂ or HBr impurities can lead to increased rates of dibromination. scientificupdate.com
Precision Installation and Derivatization of Aromatic Fluorine
The introduction of a fluorine atom onto an aromatic ring is a foundational step in the synthesis of many specialized chemicals. The methods for achieving this can be broadly divided into nucleophilic and electrophilic strategies, with the choice depending on the electronic nature of the aromatic precursor.
Nucleophilic Fluorination Methods for Aromatic Systems
Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for introducing fluorine, but it requires the aromatic ring to be "activated" towards nucleophilic attack. wikipedia.org This activation is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R), positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br, -NO₂). wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds in two steps:
Addition: A fluoride (B91410) nucleophile (from a source like KF, CsF, or TBAF) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing group is essential for stabilizing this intermediate.
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the fluoroaromatic product.
For the synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl bromide, a precursor such as 2-chloro-5-(methylsulfonyl)toluene could undergo SₙAr. The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group, activating the ortho position for nucleophilic attack. Another strategy is fluorodenitration, where a nitro group is displaced by fluoride, as demonstrated in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene from its dinitro precursor. beilstein-journals.org
Table 2: Examples of Nucleophilic Aromatic Fluorination (SₙAr)
| Substrate | Fluoride Source | Conditions | Product | Reference(s) |
| p-Nitrophenyl fluoride | Nucleophile (e.g., RO⁻) | - | p-Alkoxynitrobenzene | masterorganicchemistry.com |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | - | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |
| Polyfluoroarenes | Nucleophile (e.g., Phenothiazine) | Mild base | Substituted Polyfluoroarene | nih.gov |
| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride (CsF) | DMSO, 120 °C | Methyl 3-fluoropyridine-4-carboxylate | wikipedia.org |
Electrophilic Fluorination Strategies for Fluorine Introduction
When the aromatic ring is electron-rich or neutral, electrophilic fluorination is the preferred method. This approach utilizes reagents that act as a source of an electrophilic fluorine equivalent ("F⁺"). alfa-chemistry.com Direct reaction with fluorine gas (F₂) is difficult to control and often unselective. jove.comchinesechemsoc.org Therefore, specialized reagents have been developed for this purpose.
Common electrophilic fluorinating agents include N-fluoro-pyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is widely known as Selectfluor®. alfa-chemistry.com These reagents are generally stable, safe to handle, and provide fluorine atoms under mild conditions. alfa-chemistry.com
The mechanism is analogous to other electrophilic aromatic substitution reactions (like nitration or bromination). The electron-rich aromatic ring attacks the electrophilic fluorine atom of the reagent, forming a carbocation intermediate (a sigma complex or arenium ion), which is stabilized by resonance. A base then removes a proton from the ring to restore aromaticity and yield the fluorinated product.
In the context of this compound, this method could be applied to a precursor like 4-(methylsulfonyl)toluene. The methyl and methylsulfonyl groups would direct the incoming electrophile. Since the methylsulfonyl group is a meta-director and the methyl group is an ortho-, para-director, the substitution pattern can be complex, and careful optimization would be required to achieve the desired 2-fluoro isomer.
Stereo- and Regioselective Fluorination Adjacent to Complex Functionalities
The introduction of a fluorine atom onto an aromatic ring, particularly in the presence of other complex functional groups like a methylsulfonyl moiety, presents a significant synthetic challenge. The electronic properties and steric hindrance of existing substituents heavily influence the position of fluorination. Regioselective fluorination allows for the precise placement of fluorine atoms, which can significantly alter the electronic and biological properties of the molecule. nih.gov
Synthetic strategies have been developed to control the regioselectivity of these reactions. nih.gov For instance, in the synthesis of unilaterally fluorinated acenes, a multi-step approach involving Suzuki couplings with fluorinated coupling partners allows for precise control over the final fluorination pattern. nih.gov Similarly, the fluorination of aziridines using reagents like DMPU-HF has demonstrated high regioselectivity, with the outcome dependent on the substitution pattern of the substrate. researchgate.net For aromatic systems, directing groups can be employed to guide the fluorine to a specific position before being removed or transformed. The development of cooperative catalysis systems, such as those using silver and copper, has enabled complex multi-component reactions like the 1,2-aminofluorination of 1,3-dienes with high regio- and stereoselectivity. acs.org These advanced methods provide a toolbox for chemists to selectively introduce fluorine atoms into complex molecular scaffolds, a key step in the synthesis of compounds like this compound.
Synthesis and Functionalization of Methylsulfonyl Groups on Aromatic Rings
The methylsulfonyl group is a key functional moiety in many pharmaceutical compounds. Its synthesis on an aromatic ring can be achieved through several reliable methods, primarily involving the formation of a carbon-sulfur bond followed by oxidation, or the direct installation of the sulfonyl group.
A direct and effective method for forming a C-S bond in the creation of sulfones is the reaction between sulfonyl halides and organometallic reagents. wikipedia.org This approach involves the coupling of an organic radical with a sulfonyl group. A common variation is the Friedel-Crafts reaction with arenes, which produces sulfones. wikipedia.org
Recent advancements have focused on using milder and more functional-group-tolerant reagents. For example, copper(I) iodide (CuI) has been shown to efficiently catalyze the synthesis of sulfones from the reaction of functionalized organozinc reagents with organic sulfonyl chlorides. rsc.orgrmit.edu.au This method proceeds efficiently at room temperature and is compatible with a variety of functional groups, offering a significant advantage over traditional, harsher methods. rsc.orgrmit.edu.au Similarly, magnesium-mediated coupling reactions provide a one-pot, two-step procedure where sulfonyl chlorides are first reduced to sulfinate salts and then alkylated to form sulfones. rsc.org
Table 1: Comparison of Sulfonylation Methods
| Method | Organometallic Reagent | Catalyst | Key Advantages |
|---|---|---|---|
| Copper-Catalyzed | Organozinc Reagents | CuI | Mild room temperature conditions, high functional group tolerance. rsc.orgrmit.edu.au |
| Magnesium-Mediated | N/A (forms sulfinate intermediate) | NaI (catalytic) | Efficient one-pot procedure. rsc.org |
A widely used strategy for synthesizing sulfones is the oxidation of a corresponding thioether (sulfide). This two-step process involves the initial oxidation of the thioether to a sulfoxide, which is then further oxidized to the sulfone. A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide (H₂O₂) being a favored choice due to its environmental friendliness, as the only byproduct is water. researchgate.netgoogle.com
The selectivity of the oxidation (stopping at the sulfoxide or proceeding to the sulfone) can be controlled by the choice of oxidant, catalyst, and reaction conditions. organic-chemistry.org For instance, certain titanium-containing zeolite catalysts can selectively catalyze the oxidation of sulfides to sulfones using H₂O₂. researchgate.net While the initial oxidation of thioether to sulfoxide can often occur without a catalyst, the subsequent oxidation of the sulfoxide to the sulfone typically requires catalysis. researchgate.net Other oxidants like hypochlorite are also effective and can oxidize both thioethers to sulfoxides and sulfoxides to sulfones rapidly. acs.org The choice of catalyst is crucial; for example, tantalum carbide catalyzes the oxidation to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org
Table 2: Common Oxidants for Thioether to Sulfone Conversion
| Oxidizing Agent | Catalyst Example | Target Product | Notes |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfone | Environmentally friendly, catalyst choice determines selectivity. google.comorganic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfoxide | Demonstrates catalyst-controlled selectivity. organic-chemistry.org |
| Sodium Hypochlorite (NaOCl) | None typically required | Sulfone | Very fast reaction rates for both oxidation steps. acs.org |
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for constructing new carbon-sulfur (C-S) bonds, which are precursors to sulfones. acs.org This methodology typically involves the reaction of an organic halide with a sulfur-containing nucleophile, catalyzed by a low-valent metal complex, often based on palladium or copper. acs.orgnih.gov
The general catalytic cycle for these reactions includes three main stages: oxidative addition of the organic halide to the metal center, transmetalation with the sulfur nucleophile, and reductive elimination to form the C-S bond and regenerate the catalyst. acs.org The development of specialized ligands has significantly expanded the scope of these reactions, allowing for the use of less reactive aryl chlorides and various tosylates under milder conditions. acs.orgnih.gov Another modern approach involves radical-radical cross-coupling, where a thiyl radical and an aryl radical cation couple to form the C-S bond, offering a pathway to overcome selectivity issues. researchgate.net
Convergent and Divergent Synthetic Pathways to this compound Scaffold
Synthesizing a multifunctional scaffold like this compound can be approached through either convergent or divergent pathways. A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in the final steps. A divergent approach starts from a common intermediate that is then elaborated into the final product through a series of reactions.
A sequential functionalization strategy is a common and logical approach for constructing polysubstituted aromatic rings. This method involves the stepwise introduction of functional groups onto a simpler aromatic precursor, where the order of reactions is critical and dictated by the directing effects of the substituents.
For the synthesis of this compound, a plausible sequential pathway could begin with a readily available starting material like 4-fluorotoluene. The key steps would involve:
Introduction of the Sulfur Moiety : A methylthio (-SCH₃) group could be introduced onto the 4-fluorotoluene ring. This might be achieved through electrophilic substitution or a directed ortho-metalation followed by reaction with a sulfur electrophile. To control regioselectivity, a blocking group strategy could be employed, where a reversible group is placed at a key position to direct subsequent reactions before being removed. masterorganicchemistry.com
Oxidation : The installed methylthio group is then oxidized to the target methylsulfonyl (-SO₂CH₃) group using an appropriate oxidizing agent like hydrogen peroxide, as detailed previously. researchgate.netgoogle.com
Benzylic Bromination : The final step is the functionalization of the methyl group to a bromomethyl group. This is typically accomplished via a radical bromination reaction, often using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, to selectively brominate the benzylic position without affecting the aromatic ring.
This step-by-step introduction and modification of functional groups allow for precise control over the final structure of the complex molecule. nih.govresearchgate.net
Late-Stage Diversification from Common Intermediates
Late-stage diversification is a powerful strategy in medicinal chemistry and materials science, enabling the generation of a library of analogs from a common, advanced intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the systematic modification of a molecular scaffold to optimize biological activity or material properties.
In the context of this compound, a common intermediate could be a molecule already possessing the core fluorinated phenyl sulfone structure. Late-stage modifications could then be introduced to alter the benzylic position or other sites on the aromatic ring. For instance, a precursor with a different functional group at the benzylic position, such as a hydroxyl or carbonyl group, could be converted to the target benzyl bromide in the final steps of the synthesis.
This strategy is advantageous as it converges multiple synthetic pathways into a single, efficient route to a variety of analogs. The ability to introduce functional handles that are amenable to a range of chemical transformations is crucial for the success of late-stage diversification. For example, halogenated precursors can serve as versatile functional handles for cross-coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov
| Intermediate | Potential Diversification Reaction | Target Functional Group |
| 2-Fluoro-5-(methylsulphonyl)benzaldehyde | Reductive amination | Amines |
| 2-Fluoro-5-(methylsulphonyl)benzoic acid | Amide coupling | Amides |
| 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | Cross-coupling reactions | Aryl, alkyl, or amino groups |
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Substituted Benzyl Systems
Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high functional group tolerance and broad substrate scope, making them indispensable tools for the construction of complex molecules like substituted benzyl systems.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. chemrxiv.org This reaction is particularly useful for constructing biaryl linkages and for the arylation of benzylic systems. nih.gov
In the synthesis of analogs of this compound, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups onto the aromatic ring. For example, a precursor such as 4-bromo-1-fluoro-2-(methylsulfonyl)benzene could be coupled with a range of arylboronic acids to generate a library of diaryl sulfones. The reactivity of aryl sulfones as electrophilic coupling partners has also been explored, offering an alternative to traditional aryl halides. researchgate.netacs.org The introduction of electron-withdrawing groups on the aryl ring of the sulfone can facilitate the palladium-catalyzed activation of the C–SO2 bond. acs.org
Furthermore, the direct cross-coupling of benzyl alcohols with arylboronic acids provides an atom- and step-economical route to diarylmethanes. nih.gov This approach avoids the need to pre-functionalize the benzyl alcohol as a halide or triflate, streamlining the synthetic process.
| Electrophile | Nucleophile | Catalyst/Ligand | Product |
| Aryl Halide/Triflate | Arylboronic Acid | Pd(OAc)2 / SPhos | Biaryl |
| Benzyl Halide | Arylboronic Acid | Pd(PPh3)4 | Diaryl Methane |
| Aryl Sulfone | Arylboronic Acid | Pd(acac)2 / RuPhos | Biaryl |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It has become a go-to method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.orgrug.nl This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orglibretexts.org
For the synthesis of structural analogs of this compound, the Buchwald-Hartwig amination can be used to introduce a wide variety of primary and secondary amines onto the aromatic ring. This allows for the exploration of how different amine substituents affect the properties of the molecule. The choice of palladium source, ligand, and base can be crucial for the success of the reaction, particularly with electron-rich or sterically hindered substrates. beilstein-journals.org Several generations of catalyst systems have been developed to expand the scope of the reaction and allow for milder reaction conditions. wikipedia.org
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product |
| 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOt-Bu | N-Aryl Amine |
| 2-Chloro-5-(methylsulfonyl)aniline | Benzylamine | Pd(OAc)2 / X-Phos | K3PO4 | N-Benzyl Aniline |
The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of the Negishi coupling is its ability to couple sp3, sp2, and sp hybridized carbon atoms, offering broad synthetic utility. wikipedia.org
In the context of synthesizing analogs of this compound, the Negishi coupling can be used to introduce a variety of alkyl, alkenyl, alkynyl, and aryl groups. For instance, a benzylzinc reagent could be coupled with various aryl halides to construct diarylmethane frameworks. nih.govnih.gov Recent advancements have even demonstrated the use of cobalt catalysts as a more cost-effective alternative to palladium for certain Negishi cross-coupling reactions. nih.govresearchgate.net
Other organometallic transmetalation strategies, such as the Stille coupling (organotin reagents) and the Hiyama coupling (organosilicon reagents), also provide valuable methods for C-C bond formation, each with its own unique advantages and substrate scope.
| Organometallic Reagent | Organic Halide/Triflate | Catalyst | Product |
| Organozinc | Aryl Halide | Pd(PPh3)4 or Ni(acac)2 | Aryl-Substituted Compound |
| Benzylzinc Bromide | Aryl Iodide | CoBr2 | Diaryl Methane |
| Organotin | Benzyl Bromide | PdCl2(PPh3)2 | Benzyl-Substituted Compound |
Alternative Metal- and Organo-Catalyzed Syntheses of Fluorinated Benzyl Sulfones
While palladium catalysis dominates the landscape of cross-coupling reactions, alternative metal- and organo-catalyzed methods are emerging as powerful tools for the synthesis of fluorinated benzyl sulfones. These approaches can offer complementary reactivity and, in some cases, provide access to compounds that are difficult to synthesize using traditional methods.
The synthesis of fluorinated sulfones is of significant interest due to the unique properties that fluorine atoms and sulfone groups impart to organic molecules. researchgate.netsioc.ac.cn Various methods have been developed for the introduction of fluorine and sulfonyl groups into organic scaffolds. For instance, the fluorosulfonylation of alkenes provides a direct route to vicinal fluorinated sulfones. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has also gained prominence as a green and sustainable alternative to metal-based catalysis. tandfonline.com Radical fluoroalkylation reactions using fluorinated sulfones can be initiated by visible-light photoredox catalysis, offering a mild and efficient method for the formation of C-F bonds. sioc.ac.cn Additionally, iron-catalyzed radical difluoroalkylation of lithium arylborates with difluoroalkyl N-heteroalkyl sulfones has been reported. sioc.ac.cn
The development of novel sulfur-based organofluorine reagents continues to expand the toolbox for selective fluorination and fluoroalkylation reactions. tandfonline.com These reagents, combined with innovative catalytic systems, are paving the way for the efficient and selective synthesis of a wide range of fluorinated benzyl sulfones and their derivatives.
Mechanistic Investigations of Chemical Transformations Involving 2 Fluoro 5 Methylsulphonyl Benzyl Bromide
Nucleophilic Substitution Dynamics at the Benzylic Center
The primary site of reactivity for benzyl (B1604629) bromides is the benzylic carbon, which is susceptible to nucleophilic substitution. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway. The preferred mechanism is dictated by factors such as the stability of the potential carbocation intermediate, the strength and concentration of the nucleophile, the nature of the solvent, and the electronic influence of substituents on the aromatic ring. For 2-Fluoro-5-(methylsulphonyl)benzyl bromide, the substituents play a decisive role.
Detailed Kinetic and Thermodynamic Analysis of SN1 and SN2 Pathways
The SN1 mechanism involves the formation of a benzylic carbocation as the rate-determining step, while the SN2 mechanism proceeds via a single, concerted step involving a pentacoordinate transition state. Unsubstituted benzyl halides can often react via either pathway depending on the conditions, as the benzyl carbocation is stabilized by resonance with the aromatic ring, and the benzylic position is relatively unhindered for backside attack. quora.com
However, the presence of a strongly electron-withdrawing methylsulfonyl (-SO2CH3) group on the aromatic ring profoundly destabilizes the formation of a benzylic carbocation. youtube.comkhanacademy.org Electron-withdrawing groups remove electron density from the ring and the adjacent benzylic carbon, intensifying the positive charge of the carbocation and raising the activation energy for its formation. youtube.com Consequently, the SN1 pathway for this compound is thermodynamically and kinetically unfavorable under typical nucleophilic substitution conditions.
Conversely, the SN2 pathway is expected to be the dominant mechanism. The rate of an SN2 reaction is described by a second-order rate law: Rate = k[Substrate][Nucleophile]. masterorganicchemistry.com While electron-withdrawing groups can sometimes accelerate SN2 reactions by stabilizing the electron-rich transition state, the effect is complex. stackexchange.comcureffi.org In the case of benzylic systems, computational studies suggest that the acceleration is related to an increase in the positive electrostatic potential at the benzylic carbon. comporgchem.com However, very strong deactivation of the ring can also slow the reaction. Studies on substituted benzylamines reacting with benzyl bromide have shown that electron-withdrawing groups on the nucleophile decrease the reaction rate, confirming the sensitivity of the SN2 transition state to electronic effects. researchgate.net
| Parameter | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Key Intermediate/State | Benzylic Carbocation | Pentacoordinate Transition State |
| Influence of Substituents | Strongly Disfavored (Carbocation Destabilized) | Dominant Pathway (Carbocation Formation Inhibited) |
| Predicted Relative Rate | Extremely Slow | Moderate to Slow (Substituent Dependent) |
Impact of Aromatic Substituents (Fluoro, Methylsulfonyl) on Benzylic Reactivity
The reactivity of the benzylic C-Br bond is directly influenced by the electronic properties of the fluoro and methylsulfonyl substituents. These properties are often quantified using Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center. researchgate.netlibretexts.org
Methylsulfonyl Group (-SO2CH3): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a resonance-withdrawing effect (-M). Its Hammett constants (σm ≈ +0.64, σp ≈ +0.72) are strongly positive, indicating significant electron withdrawal. viu.ca This effect drastically reduces the electron density at the benzylic carbon, which can slow down the SN2 reaction rate compared to unsubstituted benzyl bromide but completely suppresses the SN1 pathway by destabilizing the carbocation intermediate. researchgate.netnih.gov
Fluoro Group (-F): The fluorine atom exhibits dual electronic behavior. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but it can also act as a weak electron-donating group through resonance (+M) via its lone pairs. Its Hammett constants (σm ≈ +0.34, σp ≈ +0.06) reflect this duality, with the inductive effect generally dominating. viu.ca
| Substituent | Position | σm | σp | Primary Electronic Effect |
|---|---|---|---|---|
| -F | 2 (ortho) | +0.34 | +0.06 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) |
| -SO2CH3 | 5 (meta) | +0.64 | +0.72 | Strong Inductive (-I) and Resonance (-M) Withdrawal |
Stereochemical Outcomes and Control in Benzylic Substitution Reactions
Since the SN2 mechanism is the only viable pathway for nucleophilic substitution at the benzylic center of this compound, the stereochemical outcome is highly predictable. SN2 reactions are stereospecific and proceed with a complete inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. libretexts.orglibretexts.org
If a chiral analog of this compound were used (for instance, by replacing one of the benzylic hydrogens with deuterium to create a stereocenter), the reaction with a nucleophile would result in a single enantiomer of the product, with the opposite configuration to the starting material. libretexts.org This is a direct consequence of the backside attack of the nucleophile, which forces the other three substituents on the carbon to "flip" over, much like an umbrella in the wind. libretexts.org Because the SN1 pathway is suppressed, there is no formation of a planar carbocation, and thus no possibility of racemization. The control of stereochemistry is therefore inherent to the dominant SN2 mechanism.
Reactivity of the Substituted Aromatic Ring
The strong electron-withdrawing nature of the substituents not only influences the benzylic position but also fundamentally alters the chemical character of the aromatic ring. While aromatic rings are typically nucleophilic and undergo electrophilic substitution, the presence of the fluoro and methylsulfonyl groups renders the ring electron-deficient and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluoro-Substituted Arenes
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for electron-poor aromatic systems. The mechanism typically requires two features: a good leaving group (halides, especially fluorine, are effective) and strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
In this compound, the fluorine atom can act as a leaving group. The methylsulfonyl group is positioned para to the fluorine atom. This arrangement is ideal for stabilizing the key intermediate of the SNAr reaction—the negatively charged Meisenheimer complex. The SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex).
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the formation of the Meisenheimer complex. The strong electron-withdrawing methylsulfonyl group is crucial as it delocalizes the negative charge of the intermediate through resonance, lowering its energy and the activation barrier for the reaction. acs.org SNAr reactions on activated fluoroarenes are often faster than on other haloarenes because the high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex.
Electrophilicity and Nucleophilicity Modulation by Methylsulfonyl and Fluoro Groups
The combined electronic effects of the methylsulfonyl and fluoro groups dramatically modulate the reactivity of the aromatic ring.
Electrophilicity: Both groups are strongly electron-withdrawing, pulling electron density out of the π-system of the ring. This depletion of electron density makes the aromatic ring highly electrophilic (electron-poor). The carbon atoms, particularly those ortho and para to the methylsulfonyl group, become susceptible to attack by strong nucleophiles, facilitating the SNAr reaction described above.
Nucleophilicity: Conversely, the nucleophilicity of the ring is severely diminished. Aromatic rings typically act as nucleophiles in electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts alkylation. The powerful deactivating nature of the -SO2CH3 and -F groups makes the ring extremely unreactive toward electrophiles. Any attempted EAS reaction would require exceptionally harsh conditions and would be directed to the positions least deactivated, primarily the position ortho to the fluorine and meta to the methylsulfonyl group. However, for all practical purposes, the ring can be considered deactivated for electrophilic substitution. This starkly contrasts with the enhanced reactivity towards nucleophiles. nih.gov
Regioselective Functionalization of the Substituted Phenyl Ring
The substituted phenyl ring of this compound presents a unique electronic landscape that dictates the regioselectivity of further functionalization. The fluorine atom at the 2-position and the methylsulfonyl group at the 5-position are both powerful electron-withdrawing groups, significantly influencing the electron density of the aromatic ring.
The fluorine atom, through its strong inductive effect (-I), deactivates the entire ring towards electrophilic aromatic substitution. Conversely, its lone pairs can participate in resonance, exhibiting a +M effect, which preferentially directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, the para position to the fluorine is occupied by the methylsulfonyl group, and one ortho position is occupied by the bromomethyl group.
The methylsulfonyl group (-SO₂CH₃) is a potent deactivating group due to both its strong inductive (-I) and resonance (-M) effects. It strongly withdraws electron density from the aromatic ring, making electrophilic substitution challenging and directing incoming electrophiles to the meta position relative to itself.
Considering the combined influence of these substituents, the positions ortho and para to the fluorine (positions 3 and 6, and 5 respectively) are deactivated by the fluorine's inductive effect. The methylsulfonyl group at position 5 further deactivates the ring, particularly at the ortho and para positions relative to it (positions 4, 6, and 1). Therefore, any potential electrophilic aromatic substitution would be highly disfavored.
Conversely, for nucleophilic aromatic substitution (SₙAr), the presence of strong electron-withdrawing groups is activating. The fluorine atom can act as a leaving group in SₙAr reactions, particularly when activated by an ortho or para electron-withdrawing group. In this molecule, the methylsulfonyl group is para to the fluorine, which would strongly activate the C-F bond towards nucleophilic attack. Therefore, regioselective functionalization via SₙAr is most likely to occur at the carbon bearing the fluorine atom (C-2).
Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound
| Reaction Type | Most Probable Position of Attack | Rationale |
| Electrophilic Aromatic Substitution | Highly disfavored | Strong deactivation by both -F and -SO₂CH₃ groups. |
| Nucleophilic Aromatic Substitution | C-2 (ipso-substitution of Fluorine) | Strong activation by the para-methylsulfonyl group. |
Rearrangement Phenomena and Pericyclic Reactions
The benzylic nature of this compound opens up possibilities for rearrangement reactions, particularly those involving the formation of cationic intermediates or concerted pericyclic processes.
Exploration of Benzyl-Claisen Rearrangement Pathways for Structural Diversification
The Benzyl-Claisen rearrangement is a powerful tool for carbon-carbon bond formation, involving the researchgate.netresearchgate.net-sigmatropic rearrangement of a benzyl vinyl ether. To explore this pathway for this compound, it would first need to be converted to the corresponding benzyl vinyl ether. This could be achieved by reacting it with a vinyl alcohol equivalent or through a multi-step sequence.
Once the benzyl vinyl ether is formed, the rearrangement would involve the migration of the vinyl group to the ortho position of the benzyl ring. Theoretical studies have shown that the Benzyl-Claisen rearrangement proceeds through a concerted researchgate.netresearchgate.net-sigmatropic transition state. rsc.org The presence of electron-withdrawing groups on the aromatic ring can influence the energetics of this rearrangement. For the substrate , the strongly deactivating fluoro and methylsulfonyl groups would likely increase the activation energy for the rearrangement, making it more challenging compared to unsubstituted or electron-rich benzyl vinyl ethers. researchgate.net
The regioselectivity of the rearrangement would also be influenced by the substituents. The rearrangement typically occurs at the ortho position. In this case, both ortho positions to the benzylic carbon (C-1 and C-3) are available. The steric bulk of the methylsulfonyl group at the adjacent position (C-5) might disfavor rearrangement to the C-6 position. However, electronic effects would also play a crucial role.
Role of Substituents in Influencing Pericyclic Reaction Outcomes
The outcome of pericyclic reactions, such as the Benzyl-Claisen rearrangement, is highly sensitive to the electronic nature of the substituents on the aromatic ring.
Fluorine Substituent: The fluorine atom at the 2-position, with its strong inductive electron withdrawal, would destabilize the transition state of a typical Benzyl-Claisen rearrangement, which involves the movement of electron density into the aromatic ring.
Methylsulfonyl Substituent: Similarly, the methylsulfonyl group at the 5-position is a powerful electron-withdrawing group and would further disfavor the reaction by destabilizing the electron-rich transition state.
Therefore, it is anticipated that the Benzyl-Claisen rearrangement of a vinyl ether derived from this compound would require harsh reaction conditions, if it proceeds at all. The strong deactivation of the ring might lead to alternative reaction pathways or decomposition under forcing conditions.
Mechanistic Insights from Solvent and Additive Effects
The choice of solvent and the presence of additives can profoundly impact the reaction mechanism, kinetics, and selectivity of transformations involving this compound.
Influence of Solvent Polarity and Hydrogen Bonding on Reaction Kinetics and Selectivity
The reactivity of benzyl bromides is highly dependent on the solvent. Nucleophilic substitution reactions of benzyl halides can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline pathway.
Sₙ1 Pathway: In polar, protic solvents (e.g., water, alcohols), the formation of a benzyl cation intermediate is favored. The strong electron-withdrawing fluoro and methylsulfonyl groups would significantly destabilize the formation of a positive charge on the benzylic carbon, thus disfavoring a pure Sₙ1 mechanism. Kinetic studies on the solvolysis of substituted benzyl halides have shown that electron-withdrawing groups decrease the rate of Sₙ1 reactions.
Sₙ2 Pathway: In polar, aprotic solvents (e.g., acetone, DMF, DMSO), the Sₙ2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile on the benzylic carbon. The steric hindrance around the benzylic carbon in this compound is not excessive, suggesting that an Sₙ2 pathway is plausible. The electron-withdrawing groups on the phenyl ring can accelerate Sₙ2 reactions by stabilizing the transition state.
Hydrogen bonding from protic solvents can solvate the leaving bromide ion, facilitating its departure and thus promoting both Sₙ1 and Sₙ2 reactions. However, for Sₙ2 reactions, strong hydrogen bonding to the nucleophile can decrease its nucleophilicity and slow down the reaction.
Table 2: Expected Solvent Effects on Nucleophilic Substitution of this compound
| Solvent Type | Dominant Mechanism | Expected Rate | Rationale |
| Polar Protic (e.g., Ethanol, Water) | Borderline Sₙ1/Sₙ2 or Sₙ2 | Moderate | Destabilization of carbocation disfavors Sₙ1; solvation of leaving group can aid Sₙ2. |
| Polar Aprotic (e.g., DMF, DMSO) | Sₙ2 | Fast | Favors backside attack by unsolvated nucleophiles; electron-withdrawing groups stabilize the transition state. |
| Nonpolar (e.g., Toluene, Hexane) | Sₙ2 | Slow | Poor solvation of leaving group and transition state. |
Catalytic Roles of Bases, Acids, and Metal Co-catalysts in Reaction Mechanisms
The reactivity of this compound can be modulated by the addition of catalysts.
Bases: In nucleophilic substitution reactions, a non-nucleophilic base can be used to trap the HBr byproduct, driving the reaction to completion. Stronger, nucleophilic bases can compete with the desired nucleophile, leading to a mixture of products.
Acids: Lewis acids or protic acids are generally not employed in nucleophilic substitutions of benzyl bromides as they can promote unwanted side reactions, such as elimination or polymerization, especially with sensitive substrates. However, in the context of Friedel-Crafts alkylation where the benzyl bromide acts as the electrophile, a Lewis acid catalyst would be essential. The strong deactivation of the benzyl bromide by the fluoro and methylsulfonyl groups would make it a poor electrophile, likely requiring a potent Lewis acid and harsh conditions for such a reaction to proceed.
Metal Co-catalysts: Transition metal catalysts, such as those based on palladium or copper, can facilitate cross-coupling reactions. For instance, in a Suzuki or Stille coupling, a palladium catalyst could be used to couple the benzyl bromide with an organoboron or organotin reagent, respectively. The mechanism would involve an oxidative addition of the benzyl bromide to the low-valent metal center, followed by transmetalation and reductive elimination. The electronic properties of the substituents on the phenyl ring would influence the rate of the oxidative addition step.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 5 Methylsulphonyl Benzyl Bromide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks. For 2-Fluoro-5-(methylsulphonyl)benzyl bromide, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, provides a complete picture of atomic connectivity and spatial relationships.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic, benzylic, and methyl protons.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing fluoro and methylsulfonyl groups. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the substituents. The proton positioned between the fluoro and methylsulfonyl groups would likely be the most deshielded. Spin-spin coupling between adjacent protons (³JHH) and coupling to the fluorine atom (³JHF and ⁴JHF) will result in complex multiplets, likely appearing as doublets or doublet of doublets. rsc.orgup.ac.za
Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet in the region of δ 4.5-5.0 ppm. The presence of the electronegative bromine atom causes a significant downfield shift. This signal may appear as a doublet due to coupling with the nearby fluorine atom (⁴JHF).
Methyl Protons (-SO₂CH₃): The three protons of the methylsulfonyl group will appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm, due to the strong deshielding effect of the sulfonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Ar-H | ~7.5 - 8.2 | m (multiplet) | JHH, JHF |
| -CH₂Br | ~4.7 | s (singlet) or d (doublet) | 4JHF |
| -SO₂CH₃ | ~3.2 | s (singlet) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov All eight carbon atoms in this compound are chemically distinct and should produce eight separate signals.
Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-150 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbons adjacent to the fluorine will show smaller two-bond couplings (²JCF). The signals for the quaternary carbons (those bonded to the -CH₂Br and -SO₂CH₃ groups) can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment. beilstein-journals.org
Benzylic Carbon (-CH₂Br): This carbon is expected to resonate at approximately δ 30-35 ppm.
Methyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group will appear further downfield than a typical methyl group, around δ 40-45 ppm, due to the electron-withdrawing nature of the two oxygen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| Ar-C (Quaternary, C-F) | ~160 (doublet) | Large 1JCF coupling (~250 Hz) |
| Ar-C (Quaternary, C-S) | ~140 | Low intensity |
| Ar-C (Quaternary, C-CH₂Br) | ~135 | Low intensity |
| Ar-CH | ~115 - 130 | Signals will show C-F coupling |
| -SO₂CH₃ | ~44 | Methyl group carbon |
| -CH₂Br | ~32 | Benzylic carbon |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.il With a natural abundance of 100%, it provides sharp signals over a wide chemical shift range. huji.ac.ilnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, the signal will be split into a multiplet due to coupling with the ortho and meta aromatic protons (³JHF and ⁴JHF) and potentially a smaller coupling to the benzylic protons (⁴JHF). rsc.orgrsc.org
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. science.govsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this molecule, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached (one-bond C-H coupling). youtube.comyoutube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the -CH₂Br and -SO₂CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). science.govsdsu.edu This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the benzylic protons to the adjacent aromatic quaternary carbon and from the methyl protons to the sulfonyl-bearing quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help confirm the substitution pattern by showing through-space correlations between, for example, the benzylic protons and the proton at the 6-position of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govmeasurlabs.comresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.govnih.gov For this compound (C₈H₈BrFO₂S), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, minimizing fragmentation and typically showing the molecular ion or a protonated/adducted version of it. nih.govnih.govresearchgate.net This makes it ideal for determining the molecular weight of the intact molecule. nih.gov When analyzed by ESI-HRMS, this compound would likely be observed as an adduct with a cation, such as sodium ([M+Na]⁺), allowing for a precise mass measurement that can be compared against the calculated value to confirm the molecular formula.
Table 3: Calculated HRMS Data for this compound
| Molecular Formula | Ion | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| C₈H₈BrFO₂S | [M(⁷⁹Br)]⁺ | 265.9494 |
| [M(⁸¹Br)]⁺ | 267.9473 |
Fragment Ion Analysis for Structural Confirmation
Mass spectrometry provides an indispensable tool for the structural elucidation of "this compound" by analyzing its fragmentation patterns under ionization. The fragmentation of the molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragment ions. The structure of this compound incorporates a benzyl (B1604629) bromide moiety, a fluoro group, and a methylsulfonyl group, each contributing to a characteristic fragmentation pathway.
Upon electron ionization, the primary fragmentation event for benzyl bromides is the cleavage of the C-Br bond, which is relatively weak. This cleavage results in the loss of a bromine radical (•Br) and the formation of a 2-fluoro-5-(methylsulfonyl)benzyl cation. This benzylic carbocation is resonance-stabilized by the aromatic ring. A common subsequent rearrangement for benzyl cations is the formation of a highly stable tropylium ion. pearson.comchemicalbook.com
The methylsulfonyl group also directs key fragmentation pathways. A characteristic loss of the entire methylsulfonyl group as a radical (•SO2CH3, 79 Da) can occur. Alternatively, the loss of sulfur dioxide (SO2, 64 Da) is a common fragmentation pathway for aryl sulfones, often proceeding through rearrangement. nih.govcdnsciencepub.com The fragmentation can also be initiated by cleavage of the S-C(methyl) bond, leading to the loss of a methyl radical (•CH3, 15 Da).
The presence of these distinct functional groups leads to a predictable yet complex mass spectrum. Key expected fragment ions are summarized in the table below, which are crucial for confirming the molecular structure.
| m/z (mass/charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 189/187 | [C7H5F(SO2CH3)]+ | Loss of •Br from the molecular ion |
| 171 | [C8H8BrF]+ | Loss of SO2 from the molecular ion |
| 110 | [C7H5F]+ | Loss of •Br and SO2CH3 |
| 91 | [C7H7]+ | Tropylium ion, from rearrangement of the benzyl cation |
| 79 | [SO2CH3]+ | Methylsulfonyl cation |
This table presents plausible fragment ions based on established fragmentation patterns of related compounds.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: Characteristic Vibrations of Fluoro, Methylsulfonyl, and Benzyl Bromide Moieties
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its key moieties: the carbon-fluorine bond, the methylsulfonyl group, and the benzyl bromide structure.
Fluoro Group (C-F): The carbon-fluorine bond gives rise to a strong stretching vibration in the fingerprint region of the IR spectrum. This absorption typically occurs in the range of 1000–1360 cm⁻¹. The precise frequency can be sensitive to the electronic environment, but its high intensity makes it a reliable indicator of the presence of a fluorine atom attached to the aromatic ring. udel.edu
Methylsulfonyl Group (CH₃SO₂): The methylsulfonyl group is characterized by two prominent stretching vibrations of the S=O bonds.
Asymmetric S=O Stretching: This vibration results in a strong absorption band typically found in the 1350–1300 cm⁻¹ region.
Symmetric S=O Stretching: This also produces a strong band, but at a lower frequency, generally in the 1160–1120 cm⁻¹ range. nih.gov The presence of both of these strong bands is a definitive marker for the sulfonyl group.
Benzyl Bromide Moiety (Ar-CH₂-Br):
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, typically in the 690–515 cm⁻¹ range. msu.edu
CH₂ Wagging: The wagging vibration of the methylene (-CH₂) group adjacent to the halogen is also characteristic, often appearing between 1300–1150 cm⁻¹. msu.edu
Aromatic Vibrations: The substituted benzene ring itself produces several characteristic bands. C-H stretching vibrations for sp² hybridized carbons appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Aromatic C=C stretching vibrations occur as a series of bands in the 1600–1450 cm⁻¹ region. spectrabase.com
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | Methylsulfonyl | 1350 - 1300 | Strong |
| Symmetric S=O Stretch | Methylsulfonyl | 1160 - 1120 | Strong |
| C–F Stretch | Fluoro | 1360 - 1000 | Strong |
| CH₂ Wag | Benzyl Bromide | 1300 - 1150 | Medium |
| C–Br Stretch | Benzyl Bromide | 690 - 515 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Weak |
| Aromatic C–H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| Aliphatic C–H Stretch | Methyl/Methylene | 3000 - 2850 | Medium |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, the solid-state architecture can be reliably predicted based on extensive studies of analogous aromatic sulfonyl compounds, benzyl halides, and fluorinated aromatic molecules.
Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, Torsion Angles, and Crystal Packing
Single-crystal X-ray diffraction would provide precise measurements of the molecular geometry. Based on related structures, the following parameters can be anticipated:
Bond Lengths: The C-S bonds of the methylsulfonyl group are expected to be approximately 1.77 Å. The S=O double bonds would be around 1.45 Å. The aromatic C-F bond is typically short, around 1.35 Å, due to the high electronegativity of fluorine. nih.gov The C(aryl)-S bond length would be in the range of 1.75-1.80 Å. The benzylic C-Br bond length is expected to be approximately 1.95 Å.
Bond Angles: The O-S-O angle within the sulfonyl group is predicted to be approximately 120°, characteristic of the sp²-like hybridization at the sulfur atom in the sulfone group. The angles within the benzene ring would be close to 120°, with minor distortions due to the substituents.
Torsion Angles: A key conformational parameter is the torsion angle defined by the plane of the aromatic ring and the C-CH₂-Br group. Studies of substituted benzyl halides suggest that the conformation is influenced by a balance of steric and electronic effects. nih.gov The orientation of the methyl group relative to the S=O bonds in the methylsulfonyl moiety will also define a critical torsion angle.
The crystal packing would be dictated by a combination of intermolecular forces, leading to an ordered three-dimensional lattice.
Conformational Analysis and Intermolecular Interactions in the Crystalline State
The conformation of the molecule in the crystalline state is determined by the minimization of intramolecular steric strain and the maximization of favorable intermolecular interactions. The orientation of the bulky methylsulfonyl and benzyl bromide groups relative to the benzene ring and each other is of primary interest.
Intermolecular Interactions: The crystal packing is expected to be dominated by interactions involving the highly polar sulfonyl group.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), the sulfonyl oxygen atoms are excellent hydrogen bond acceptors. They can form weak C-H···O hydrogen bonds with aromatic C-H or methylene C-H groups of neighboring molecules. These interactions are frequently observed as a primary driving force for crystal packing in sulfonyl-containing compounds. nih.govsdu.dk
Halogen Interactions: The fluorine and bromine atoms can participate in various non-covalent interactions. F···H or Br···H contacts are likely. Furthermore, interactions involving the electrophilic region on one halogen and a nucleophilic region (like a sulfonyl oxygen) on another molecule are possible.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of an adjacent, parallel-displaced ring. The substitution pattern and dipole moment of the molecule will influence the geometry of this stacking.
Studies on related sulfonamides have shown that NH-π interactions can be significant, suggesting that the electron-deficient C-H bonds adjacent to the electron-withdrawing sulfonyl group could potentially interact with the π-system of a neighboring aromatic ring. sdu.dknih.gov The interplay of these varied intermolecular forces dictates the final, most stable crystalline architecture.
Computational Analysis of this compound Remains a Niche Area of Research
General computational studies on substituted benzyl bromides utilize a variety of techniques to understand their behavior. For instance, Density Functional Theory (DFT) is a common method for geometry optimization and energy minimization, providing insights into the most stable three-dimensional structure of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic properties and reactivity, while electrostatic potential surfaces can indicate regions susceptible to nucleophilic or electrophilic attack.
Furthermore, computational simulations are instrumental in elucidating reaction mechanisms. By identifying transition states and mapping reaction pathways, researchers can calculate activation energies and predict reaction rates, offering a deeper understanding of the chemical transformations these molecules undergo.
However, the application of these specific computational chemistry and molecular modeling techniques to this compound, and the subsequent public dissemination of detailed findings such as optimized geometries, HOMO/LUMO energy gaps, electrostatic potential maps, and specific reaction transition states, has not been documented in the accessible scientific literature. Therefore, a detailed article with specific data tables on this compound cannot be generated at this time.
Computational Chemistry and Molecular Modeling in Research on 2 Fluoro 5 Methylsulphonyl Benzyl Bromide
Reaction Mechanism Elucidation through Computational Simulations
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. For 2-Fluoro-5-(methylsulphonyl)benzyl bromide, a primary KIE study could involve the substitution of hydrogen with deuterium at the benzylic position (the -CH2Br group).
If the C-Br bond cleavage is the rate-determining step in a nucleophilic substitution reaction, a significant primary KIE would not be expected. Conversely, if a reaction involves the abstraction of a proton from the benzylic carbon in the rate-determining step, a significant primary KIE would be anticipated.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Reaction Type | Isotopic Substitution | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) | Implication for Rate-Determining Step |
| Nucleophilic Substitution | None | - | - | - | C-Br bond cleavage may be rate-limiting |
| Elimination | Benzylic C-H/C-D | - | - | > 1 | C-H bond breaking is involved in the rate-determining step |
Note: This table is hypothetical and for illustrative purposes only, as no experimental data for this compound is available.
Molecular Modeling for Structure-Activity Relationship Studies
Molecular modeling techniques are instrumental in understanding how a molecule's structure relates to its biological activity. These methods can guide the design of new compounds with improved potency and selectivity.
Development of Pharmacophore Models for Molecular Recognition
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a series of compounds derived from this compound, a pharmacophore model could be developed based on their activities.
Key pharmacophoric features that might be identified include:
Hydrogen bond acceptors (e.g., the sulfonyl group)
Hydrogen bond donors (if further modifications introduce such groups)
Aromatic rings
Hydrophobic features
Molecular Docking Simulations with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. If this compound or its derivatives were identified as inhibitors of a particular enzyme, docking simulations could elucidate their binding mode.
The docking process would involve:
Obtaining the 3D structure of the target protein.
Generating a 3D conformation of the ligand (e.g., a derivative of this compound).
Using a scoring function to evaluate and rank the different binding poses.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | - | - |
| Hypothetical Protease B | - | - |
Note: This table is for illustrative purposes only and does not represent actual docking results.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activities would be required.
Various molecular descriptors would be calculated for each compound, such as:
Electronic properties: Dipole moment, partial charges
Steric properties: Molecular weight, molar volume
Hydrophobic properties: LogP
A statistical method, such as multiple linear regression or partial least squares, would then be used to build the QSAR model.
Table 3: Example of a Simple QSAR Equation
| Biological Activity | Equation |
| log(1/IC50) | c1(LogP) + c2(Dipole Moment) + constant |
Note: This is a generic example of a QSAR equation. The specific descriptors and coefficients would depend on the dataset.
Derivatization and Advanced Functionalization Strategies for Research Applications of 2 Fluoro 5 Methylsulphonyl Benzyl Bromide
Introduction of Analytical Tags for Enhanced Detection
For many analytical applications, the native structure of a target molecule may not possess the ideal properties for sensitive and selective detection. hta-it.com Derivatization is a chemical modification process used to convert an analyte into a product with more favorable characteristics for analysis. sdiarticle4.com This often involves attaching a "tag" that enhances its response to a specific detector.
Chromophore-Based Derivatization for UV-Vis Detection in Chromatography
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is a cornerstone of analytical chemistry. However, its effectiveness relies on the analyte having a sufficient chromophore—a part of the molecule that absorbs UV or visible light. For compounds lacking a strong chromophore, pre-column or post-column derivatization can introduce one, thereby increasing detection sensitivity. sdiarticle4.com
The benzylic bromide of 2-Fluoro-5-(methylsulphonyl)benzyl bromide is an electrophilic site ripe for reaction with nucleophilic derivatizing agents that contain a chromophore. A notable strategy involves using reagents that not only add a chromophore but also shift the maximum absorption wavelength (λmax) to a region with less interference from the sample matrix. rsc.orgresearchgate.net For instance, reagents like 1-(4-Nitrophenyl) piperazine (4-NPP) react with benzyl (B1604629) halides to create derivatives that absorb strongly in the near-visible range (around 392 nm), effectively minimizing background from common impurities. rsc.orgresearchgate.net
Table 1: Examples of Chromophore-Based Derivatizing Agents for Benzyl Halides
| Derivatizing Agent | Target Functional Group on Nucleophile | Resulting Chromophore | Typical λmax (nm) |
|---|---|---|---|
| 1-(4-Nitrophenyl) piperazine (4-NPP) | Secondary Amine | Nitrophenylpiperazine | ~392 rsc.orgresearchgate.net |
| Benzoyl Chloride | Primary/Secondary Amine, Hydroxyl | Benzoyl | ~230-280 sdiarticle4.com |
| Phenyl Isocyanate | Primary/Secondary Amine | Phenylurea | ~240-260 sdiarticle4.com |
Fluorophore-Based Derivatization for Fluorescence Detection in LC and CE
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. nih.gov Attaching a fluorophore (a fluorescent tag) to an analyte is a common strategy to achieve detection limits in the femtomole range or lower. researchgate.net This is particularly valuable in Liquid Chromatography (LC) and Capillary Electrophoresis (CE), where sample volumes can be minute. nih.govresearchgate.net
The reaction of this compound with a nucleophile that either is a fluorophore or can be subsequently labeled with one, enables this high-sensitivity analysis. Common fluorogenic reagents target primary and secondary amines, thiols, and hydroxyl groups. nih.govresearchgate.net Therefore, the benzyl bromide can first react with a bifunctional nucleophile (e.g., an amino-thiol), which is then tagged with the fluorophore.
Table 2: Common Fluorogenic Reagents for Derivatization
| Fluorogenic Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols researchgate.netscience.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines, Hydroxyls researchgate.net |
| Fluorescamine | Primary Amines | |
| Monobromobimane | mBrB | Thiols science.gov |
Charge-Tagging for Improved Mass Spectrometry and Capillary Electrophoresis Performance
In both Mass Spectrometry (MS) and Capillary Electrophoresis (CE), the charge state of an analyte is critical. In MS, charged molecules are a prerequisite for analysis, and derivatization can be used to introduce a permanent charge, thereby improving ionization efficiency. In CE, separation is driven by the differential migration of charged species in an electric field; therefore, tagging a neutral molecule with a charged group enables its analysis. nih.govresearchgate.net
For this compound, which is a neutral molecule, charge-tagging is an essential strategy for CE-based analysis. The reactive benzylic bromide can be displaced by a nucleophile containing a permanently charged moiety, such as a quaternary ammonium or sulfonate group. This introduces a fixed positive or negative charge, respectively, allowing the derivative to migrate in the electric field of the CE system. This same charge tag can enhance signal intensity in electrospray ionization mass spectrometry (ESI-MS).
Table 3: Strategies for Charge-Tagging Analytes
| Tagging Strategy | Charged Moiety | Purpose | Analytical Technique |
|---|---|---|---|
| Quaternary Amine Tagging | R₄N⁺ | Introduces a permanent positive charge. | CE, MS |
| Sulfonate Tagging | R-SO₃⁻ | Introduces a permanent negative charge. | CE, MS |
| Phosphate Tagging | R-OPO₃²⁻ | Introduces a negative charge. | CE, MS |
Chemical Transformations at the Benzylic Bromide Moiety
Beyond the introduction of analytical tags, the benzylic bromide functional group is a key handle for synthetic transformations, allowing for the construction of more complex molecules through nucleophilic substitution and organometallic coupling reactions.
Nucleophilic Displacement Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles
The carbon-bromine bond at the benzylic position is susceptible to attack by a wide range of nucleophiles. Benzylic halides are particularly reactive because the transition states of both SN1 (via a resonance-stabilized carbocation) and SN2 pathways are stabilized by the adjacent aromatic ring. ucalgary.caspcmc.ac.inkhanacademy.org Primary benzylic halides, such as this compound, typically favor the SN2 mechanism. ucalgary.ca
This reactivity allows for the facile formation of new bonds with various heteroatom and carbon-based nucleophiles.
Carbon Nucleophiles: Reagents like cyanide (CN⁻) or organometallic compounds can form new carbon-carbon bonds.
Nitrogen Nucleophiles: Ammonia, primary/secondary amines, and azides react to form the corresponding benzylamines or benzyl azides. nih.gov
Oxygen Nucleophiles: Water, alcohols, and carboxylates yield benzyl alcohols, ethers, and esters, respectively.
Sulfur Nucleophiles: Thiols and thiocyanates produce thioethers and thiocyanates.
Table 4: Examples of Nucleophilic Displacement at the Benzylic Position
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|---|
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Nitrogen | Azide | Sodium Azide (NaN₃) nih.gov | Azide |
| Nitrogen | Amine | Ammonia (NH₃) | Primary Amine |
| Oxygen | Hydroxide | Sodium Hydroxide (NaOH) khanacademy.org | Alcohol |
| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
Organometallic Coupling Reactions at the Benzylic Position
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The benzylic bromide of this compound serves as an excellent electrophile in these transformations. Catalysts based on palladium, nickel, or copper are commonly employed. organic-chemistry.orgprinceton.edu
Key organometallic coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org
Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne, typically using a copper co-catalyst, to synthesize internal alkynes. organic-chemistry.org
Kumada-Corriu Coupling: Reaction with a Grignard reagent (organomagnesium halide) catalyzed by palladium or nickel. acs.org
Negishi Coupling: Coupling with an organozinc reagent, known for its high functional group tolerance. uni-muenchen.de
Table 5: Organometallic Cross-Coupling Reactions for Benzylic Bromides
| Reaction Name | Organometallic Reagent | Metal Catalyst | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Palladium libretexts.org | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Sonogashira Coupling | R-C≡CH | Palladium/Copper organic-chemistry.org | C(sp³)-C(sp) |
| Kumada-Corriu Coupling | R-MgX | Palladium or Nickel acs.org | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Negishi Coupling | R-ZnX | Palladium or Nickel uni-muenchen.de | C(sp³)-C(sp²), C(sp³)-C(sp³) |
Reductive Elimination and Hydrogenolysis of the Bromide
The benzylic bromide functional group in 2-fluoro-5-(methylsulfonyl)benzyl bromide is susceptible to reductive cleavage, offering a pathway to replace the bromine atom with a hydrogen atom. This transformation can be achieved through two primary strategies: reductive elimination and hydrogenolysis.
Reductive Elimination: This process typically involves the use of reducing agents that facilitate the removal of the bromine atom. Common reagents for the reductive dehalogenation of benzyl bromides include metal hydrides, such as sodium borohydride in the presence of a transition metal catalyst, or dissolving metal reductions. The reaction proceeds by the transfer of electrons to the carbon-bromine bond, leading to its cleavage and subsequent protonation of the resulting carbanion or radical intermediate by the solvent or a proton source.
Hydrogenolysis: This method involves the cleavage of the carbon-bromine bond by catalytic hydrogenation. In this process, the benzyl bromide is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where the C-Br bond is cleaved and hydrogen atoms are added, resulting in the formation of the corresponding toluene derivative and hydrogen bromide. The efficiency of hydrogenolysis can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.
| Method | Typical Reagents | General Conditions | Product |
|---|---|---|---|
| Reductive Elimination | NaBH₄/Catalyst (e.g., NiCl₂), Zn/Acid | Inert solvent, room temperature or gentle heating | 2-Fluoro-5-(methylsulfonyl)toluene |
| Hydrogenolysis | H₂, Pd/C | Protic solvent (e.g., ethanol), atmospheric or elevated pressure | 2-Fluoro-5-(methylsulfonyl)toluene |
Modifications and Reactions Involving the Methylsulfonyl Group
The methylsulfonyl group in 2-fluoro-5-(methylsulfonyl)benzyl bromide is a robust and strongly electron-withdrawing moiety. However, under specific conditions, it can undergo chemical transformations.
Reduction of the Sulfonyl Group
The reduction of an aryl sulfonyl group to a thiol or its complete removal (desulfonylation) is a challenging but feasible transformation. wikipedia.org Reductive desulfonylation replaces the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This process typically requires potent reducing agents. wikipedia.org
Common methods for the reduction of sulfonyl groups include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), although the reactivity can be low. More effective methods often involve dissolving metal reductions, such as sodium amalgam or samarium(II) iodide. wikipedia.org These reactions proceed through a single electron transfer mechanism, leading to the cleavage of the C-S bond. wikipedia.org
| Reducing Agent | Potential Product | General Reaction Conditions |
|---|---|---|
| Samarium(II) Iodide (SmI₂) | 1-Fluoro-4-methylbenzene | THF, presence of a proton source (e.g., HMPA) |
| Sodium Amalgam (Na(Hg)) | 1-Fluoro-4-methylbenzene | Methanol, buffered conditions |
Sulfonyl Group as a Leaving Group in Substitution Reactions
Under certain conditions, the methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. This typically occurs when the aromatic ring is highly activated by other strong electron-withdrawing groups and when strong nucleophiles are employed at elevated temperatures. The oxidation of a methylthio group to a methylsulfonyl group significantly enhances its leaving group ability, making the aromatic ring more susceptible to nucleophilic attack. researchgate.net For instance, the methylsulfonyl group can be displaced by amines in a sealed tube at high temperatures. researchgate.net
Strategic Chemical Transformations of the Aromatic Fluoro Group
The fluorine atom on the aromatic ring of 2-fluoro-5-(methylsulfonyl)benzyl bromide can participate in specific chemical transformations, notably nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution of Fluorine
In nucleophilic aromatic substitution (SNA) reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The presence of a strong electron-withdrawing group, such as the methylsulfonyl group, positioned para to the fluorine atom in 2-fluoro-5-(methylsulfonyl)benzyl bromide, activates the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This activation is due to the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance. wikipedia.org
Contrary to SN1 and SN2 reactions, where fluoride (B91410) is a poor leaving group due to the strong C-F bond, in SNA reactions, fluoride is an excellent leaving group. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The rate-determining step in SNA is the attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.comchemistrysteps.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the initial nucleophilic attack. chemistrysteps.com The general order of leaving group ability for halogens in SNA reactions is F > Cl ≈ Br > I. wikipedia.org
A variety of nucleophiles can be used to displace the fluorine atom, including alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and may require elevated temperatures.
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| RO⁻ (Alkoxide) | Aryl Ether | ROH/Base or NaOR in DMSO/DMF, heat |
| R₂NH (Amine) | Aniline Derivative | DMSO, K₂CO₃, heat |
| RS⁻ (Thiolate) | Aryl Thioether | NaSR in DMF, heat |
Defluorination and Fluorine-Based Rearrangements
Defluorination, the removal of a fluorine atom from an aromatic ring, is a challenging transformation due to the strength of the carbon-fluorine bond. However, recent advancements have enabled such reactions under specific conditions. One approach involves the use of transition metal catalysts, often in combination with a reducing agent. For instance, nickel-catalyzed defluorinative reactions have been developed that can proceed at room temperature. nih.gov These methods often involve the generation of an aryl radical intermediate through single-electron transfer. nih.gov
Fluorine-based rearrangements on this specific compound are less common and would likely require harsh conditions or specialized reagents to induce skeletal changes. Such transformations are not typically observed under standard laboratory conditions for molecules of this type.
Integration into Complex Molecular Architectures and Heterocyclic Scaffolds
Cyclization Reactions Utilizing the Benzylic Bromide for Ring Formation
While specific examples detailing the use of this compound in intramolecular cyclization reactions to form new rings are not extensively documented in readily available literature, the inherent reactivity of the benzylic bromide functional group makes it a suitable candidate for such transformations. In principle, molecules containing a nucleophilic group appropriately positioned relative to the benzyl bromide can undergo intramolecular substitution to form a new carbocyclic or heterocyclic ring. The success of such cyclization reactions would be dependent on factors such as ring size to be formed, reaction conditions, and the nature of the nucleophile.
Synthesis of Fused and Bridged Ring Systems
The synthesis of fused and bridged ring systems often involves multi-step sequences where key bond-forming reactions establish the complex polycyclic architecture. While direct, single-step methods for the synthesis of fused or bridged systems utilizing this compound are not prominently reported, its role as a precursor in more extended synthetic routes is plausible. For instance, it could be used to introduce the 2-fluoro-5-(methylsulphonyl)benzyl group onto a pre-existing ring system, which is then elaborated through subsequent cyclization reactions to build the fused or bridged scaffold. The Diels-Alder reaction is a powerful tool for the synthesis of bridged bicyclic systems, though the direct participation of this compound in such a reaction is unlikely due to its structure.
Role as a Precursor for Medicinally Relevant Heterocycles (e.g., Benzothiazoles, Imidazoles, Triazoles)
The benzyl bromide moiety of this compound makes it a valuable electrophile for the N-alkylation of various heterocyclic systems, including those of significant medicinal interest such as benzothiazoles, imidazoles, and triazoles.
Benzothiazoles: The benzothiazole core is a constituent of numerous compounds with a wide range of biological activities. The synthesis of N-substituted benzothiazoles can be achieved through the reaction of a benzothiazole derivative with an appropriate alkylating agent. In this context, this compound can be employed to introduce the 2-fluoro-5-(methylsulphonyl)benzyl group onto the nitrogen atom of a benzothiazole ring.
Imidazoles: The imidazole ring is another privileged scaffold in medicinal chemistry. The synthesis of N-substituted imidazoles can be readily accomplished by the reaction of an imidazole with a suitable benzyl halide in the presence of a base. Therefore, this compound can serve as a key reagent for the preparation of N-(2-fluoro-5-(methylsulphonyl)benzyl)imidazoles.
Triazoles: Triazoles, both 1,2,3- and 1,2,4-isomers, are important components of many pharmaceutical agents. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,2,3-triazoles. While this reaction does not directly involve a benzyl bromide, the synthesis of N-substituted triazoles can be achieved through alkylation of the triazole ring. For example, the reaction of a pre-formed triazole with this compound would yield the corresponding N-benzylated triazole derivative.
The following table summarizes the potential applications of this compound in the synthesis of these medicinally relevant heterocycles.
| Heterocycle | Synthetic Strategy | Potential Product |
| Benzothiazole | N-alkylation of a benzothiazole derivative | N-(2-Fluoro-5-(methylsulphonyl)benzyl)benzothiazole |
| Imidazole | N-alkylation of an imidazole derivative | N-(2-Fluoro-5-(methylsulphonyl)benzyl)imidazole |
| Triazole | N-alkylation of a triazole derivative | N-(2-Fluoro-5-(methylsulphonyl)benzyl)triazole |
Q & A
Basic Research Questions
Q. What are the key physical and spectroscopic properties of 2-fluoro-5-(methylsulphonyl)benzyl bromide, and how can they be characterized?
- Methodological Answer :
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrFO₂S | |
| Molecular Weight | 265.12 g/mol | |
| Melting Point | ~30–35°C (analogous compounds) | |
| Exact Mass | 265.95 (calculated) |
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ 7.2–8.0 ppm) and benzylic CH₂Br (δ ~4.5 ppm). Methylsulphonyl groups show distinct ¹³C signals near δ 44 ppm (CH₃) and δ 125 ppm (SO₂) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode to detect [M-Br]⁻ fragments. High-resolution MS (HRMS) confirms exact mass .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Route 1 : Functionalization of pre-sulfonylated precursors:
Start with 5-(methylsulphonyl)-2-fluorotoluene.
Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 70–80°C) .
Purify via column chromatography (hexane/ethyl acetate gradient).
- Route 2 : Alkylation of intermediates (e.g., 5-(methylsulphonyl)-2-fluorobenzyl alcohol) with PBr₃ or HBr/AcOH . Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
Advanced Research Questions
Q. How can this compound be utilized in designing selective dopamine receptor ligands?
- Methodological Answer :
- Application : The methylsulphonyl group enhances binding affinity to sulfhydryl-rich receptor pockets. Use this compound as an alkylating agent for secondary amines in ligand scaffolds (e.g., piperazine derivatives) .
- Optimization :
Conduct kinetic studies to determine optimal stoichiometry (typically 1:1.2 amine:bromide).
Screen solvents (DMF or THF) for solubility and reaction efficiency.
Validate selectivity via radioligand binding assays (e.g., D2 vs. D3 receptors) .
Q. How to resolve discrepancies in reaction yields during nucleophilic substitutions involving this bromide?
- Methodological Answer :
- Issue : Competing elimination pathways (e.g., E2) may reduce alkylation efficiency.
- Solutions :
Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Temperature Control : Lower reaction temperatures (0–25°C) suppress elimination .
Additives : Include catalytic KI (for Finkelstein reaction) or crown ethers to enhance nucleophilicity .
- Case Study : In a 2023 study, yields improved from 45% to 78% by switching from THF to DMF and adding 18-crown-6 .
Q. What strategies are recommended for radiolabeling this compound with ¹⁸F for PET imaging?
- Methodological Answer :
- Approach : Replace the bromide with ¹⁸F via isotopic exchange or prosthetic group strategies.
Isotopic Exchange : React with K¹⁸F/kryptofix 2.2.2 in anhydrous DMSO at 120°C for 10 minutes .
Prosthetic Labeling : Attach ¹⁸F via a 2-fluoroethyl triflate intermediate, followed by coupling to the benzyl position .
- Challenges : Hydrolytic instability of the sulphonyl group requires inert conditions (argon atmosphere, anhydrous reagents).
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
Store under argon at 2–8°C to prevent hydrolysis .
Neutralize waste with 10% NaHCO₃ before disposal .
Data Contradiction Analysis
Q. Why do reported melting points for analogous compounds vary across studies?
- Methodological Answer :
- Root Cause : Polymorphism or residual solvents (e.g., EtOAc) in crystallized products.
- Resolution :
Recrystallize from ethanol/water mixtures and dry under vacuum (50°C, 24 hours).
Perform DSC analysis to confirm purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
